Home > Products > Screening Compounds P12430 > 6-Methoxy-2,7-naphthyridin-1(2H)-one
6-Methoxy-2,7-naphthyridin-1(2H)-one -

6-Methoxy-2,7-naphthyridin-1(2H)-one

Catalog Number: EVT-14112950
CAS Number:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methoxy-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of a methoxy group at the 6-position enhances its pharmacological properties, making it a subject of various studies aimed at understanding its synthesis, reactivity, and biological mechanisms.

Source and Classification

6-Methoxy-2,7-naphthyridin-1(2H)-one can be classified as an aromatic heterocycle due to the presence of nitrogen in its ring structure. It is a derivative of naphthyridine, which is further classified into various subtypes based on the positions of nitrogen atoms within the ring system. This compound is often synthesized for research purposes in organic chemistry and pharmaceutical applications.

Synthesis Analysis

The synthesis of 6-Methoxy-2,7-naphthyridin-1(2H)-one can be achieved through several methods. A common approach involves the Reissert reaction, which allows for the formation of naphthyridine derivatives via intramolecular nucleophilic addition followed by oxidation. Here are some technical details on synthetic methods:

  1. Starting Materials: The synthesis typically begins with readily available precursors like anthranilic acid or substituted pyridines.
  2. Reagents: Common reagents include phosphorus chloride and various alkylating agents.
  3. Conditions: The reactions are generally conducted under controlled temperatures and may involve solvents such as ethanol or dichloromethane to facilitate the reaction process.

For example, one method involves treating 4-aminonicotinonitrile with diethyl malonate in sodium ethoxide to yield 6-methoxy-2,7-naphthyridin-1(2H)-one through a series of condensation reactions .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2,7-naphthyridin-1(2H)-one can be represented as follows:

  • Molecular Formula: C_9H_8N_2O
  • Molecular Weight: Approximately 164.17 g/mol
  • Structure: The compound features a methoxy group (-OCH₃) attached to the carbon at position 6 of the naphthyridine ring system, which consists of two fused rings containing nitrogen atoms at positions 1 and 7.
Chemical Reactions Analysis

The reactivity of 6-Methoxy-2,7-naphthyridin-1(2H)-one includes various chemical transformations such as:

  1. Nucleophilic Substitution: The methoxy group can be replaced under certain conditions, allowing for further functionalization.
  2. Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.
  3. Oxidation Reactions: The compound may undergo oxidation to form quinone derivatives when treated with strong oxidizing agents.

These reactions are crucial for developing derivatives with enhanced biological activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents like ethanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of both nitrogen and oxygen functional groups allows for diverse reactivity patterns typical of heterocyclic compounds.

Relevant Data

Experimental data on melting point, boiling point, and spectral characteristics (NMR, IR) would provide additional insights into its physical properties but are not extensively documented in the available literature .

Applications

6-Methoxy-2,7-naphthyridin-1(2H)-one has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a precursor for synthesizing biologically active compounds targeting various diseases.
  2. Research Tool: Used in studies exploring the mechanisms of action of naphthyridine derivatives in medicinal chemistry.
  3. Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests or pathogens.

Further research is necessary to fully explore its applications and effectiveness in these areas .

Introduction to Naphthyridine Scaffolds in Medicinal Chemistry

Privileged Heterocyclic Structures in Drug Discovery

The concept of "privileged scaffolds" in medicinal chemistry, introduced by Evans in the late 1980s, refers to heterocyclic frameworks capable of binding to multiple biological targets through diverse substituent patterning. Naphthyridines—bicyclic diazanaphthalenes comprising fused pyridine rings—exemplify this designation. Six isomeric forms exist (1,5-; 1,6-; 1,7-; 1,8-; 2,6-; and 2,7-naphthyridines), each with distinct electronic distributions and hydrogen-bonding capabilities. Among these, 1,6- and 2,7-naphthyridines have garnered significant attention due to their prevalence in pharmacologically active compounds. Over 17,000 1,6-naphthyridin-2(1H)-one derivatives alone have been documented, with ~70% featuring a C3–C4 double bond optimized for kinase inhibition [1] [5]. These scaffolds serve as versatile templates for rational drug design, enabling strategic modifications at positions like N1, C3, C4, C5, C7, and C8 to fine-tune target affinity and selectivity [5]. Their π-deficient nature facilitates nucleophilic substitutions and metal complexation, further expanding therapeutic applicability [7].

Historical Evolution of 2,7-Naphthyridine Derivatives

The medicinal exploration of naphthyridines began with nalidixic acid (1), a 1,8-naphthyridine-based antibiotic introduced in 1967 as a DNA gyrase inhibitor for urinary tract infections. This first-generation compound highlighted the scaffold’s antimicrobial potential but faced limitations due to toxicity and resistance [4]. Subsequent efforts focused on fluorinated derivatives like enoxacin (2) and gemifloxacin (3), which incorporated piperazine/pyrrolidine moieties to enhance Gram-positive coverage and topoisomerase IV inhibition [4].

A pivotal shift occurred with the discovery of naphthyridines as tyrosine kinase inhibitors. Cabozantinib (4), a 2,7-naphthyridine derivative approved in 2012 for medullary thyroid cancer, inhibits MET and VEGFR2 kinases. Its structure features a 2-aminopyrimidine core, a terminal aryl group, and a fluorine-based linker—design elements conserved in later analogs [2]. Optimization of cabozantinib’s pharmacokinetics led to BMS-777607 (5), which exhibits improved MET selectivity [2]. Concurrently, scaffold-hopping strategies explored isomerization: replacing 2,7-naphthyridinones with 1,6- or 1,8-variants altered hydrogen-bonding networks and selectivity profiles. For example, compound 6 (WO2012000595A1) demonstrates potent BET bromodomain inhibition via its imidazo[4,5-c][1,5]naphthyridine core [9] [10].

Table 1: Evolution of Key Naphthyridine-Based Therapeutics

CompoundCore StructurePrimary TargetClinical/Research Impact
Nalidixic acid (1)1,8-NaphthyridineDNA gyraseFirst naphthyridine antibiotic; launched 1967
Enoxacin (2)6-Fluoro-1,8-naphthyridineTopoisomerase IVBroad-spectrum fluoroquinolone; marketed as Penetrex®
Cabozantinib (4)2,7-NaphthyridineMET/VEGFR2FDA-approved for thyroid/kidney cancer (2012)
BMS-777607 (5)2,7-NaphthyridinoneMETSelective MET inhibitor; advanced preclinical candidate
BET inhibitor (6)Imidazo[4,5-c][1,5]naphthyridineBromodomainspIC₅₀ 6.1–6.8 against BRD2/3/4 [10]

Rationale for Targeting 6-Methoxy-2,7-naphthyridin-1(2H)-one in Biomedical Research

Structural and Electronic Features

6-Methoxy-2,7-naphthyridin-1(2H)-one incorporates two critical pharmacophoric elements:

  • A hydrogen-bond-accepting carbonyl at C1, which mimics ATP’s hinge-binding interactions in kinase active sites.
  • A regioselective methoxy group at C6, modulating electron density across the ring system. This substituent enhances solubility and influences π-stacking interactions within hydrophobic binding pockets [7].

Quantum mechanical studies reveal that the 2,7-naphthyridinone system exhibits greater electron deficiency at C5 and C8 compared to 1,8- or 1,6-isomers. This polarization facilitates electrophilic substitutions at C5, providing a handle for derivatization [7]. The lactam N–H is moderately acidic (predicted pKₐ ~8.5), enabling salt formation with amines to improve bioavailability.

Table 2: Regiochemical Reactivity of Naphthyridine Isomers

Position1,6-Naphthyridine1,8-Naphthyridine2,7-Naphthyridine
C5Low electron densityModerate electrophilicityHigh electrophilicity
C8Nucleophilic (amination)Low reactivitySusceptible to SNAr
N1Alkylatable (64% of derivatives)Fixed in lactamsInvolved in H-bonding

Data synthesized from [5] [7]

Synthetic Accessibility

Two primary routes enable efficient synthesis:

  • Aldol-Cyclization Approach: Ethyl formate-mediated aldol reaction with enolizable ketones, followed by condensation with 2-chloropyridin-4-amines and acid-catalyzed cyclization. This yields 5-chloro intermediates amenable to nucleophilic displacement with amines/alkanols [2].
  • Halogen-Displacement Strategies: 5-Bromo- or 5-iodo-2,7-naphthyridinones undergo Pd-catalyzed couplings (Suzuki, Sonogashira) for C5-aryl/alkynyl diversification. Methoxy groups can be installed via Cu-mediated methoxylation of halogenated precursors [9].

These methods support rapid generation of libraries, such as MET inhibitors like compound 7 (IC₅₀ = 9.8 nM), synthesized via nucleophilic substitution of a 5-chloro intermediate with 2-fluoro-4-(piperazin-1-yl)aniline [2].

Biological Target Engagement

6-Methoxy-2,7-naphthyridin-1(2H)-one derivatives demonstrate exceptional versatility against oncology targets:

  • MET Kinase Inhibition: Derivatives like compound 8 (IC₅₀ = 9.8 nM) bind MET’s hinge region via N1–H⋯Met1160 and C1=O⋯Asp1222 interactions. The 6-methoxy group occupies a hydrophobic cleft adjacent to the gatekeeper residue, reducing VEGFR2 off-target activity [2].
  • BET Bromodomain Inhibition: Fusion with imidazoles yields tetracyclic systems (e.g., compound 9) that disrupt acetyl-lysine recognition. The naphthyridinone scaffold provides rigidity, positioning the methoxy group for van der Waals contacts with BC loop residues [10].
  • Topoisomerase I Poisoning: Benzo-fused analogs intercalate DNA and stabilize TopI cleavage complexes, with IC₅₀ values reaching 1.7 µM in A549 lung cancer cells [10].

Table 3: Key Derivatives of 6-Methoxy-2,7-naphthyridin-1(2H)-one and Their Targets

CompoundC5 SubstituentN1 ModificationBiological TargetActivity
74-(Piperazin-1-yl)phenylHMET kinaseIC₅₀ = 9.8 nM
83-(Aminomethyl)azetidinylMethylMET kinaseIC₅₀ = 9.8 nM
9Fused imidazoleHBRD4 bromodomainpIC₅₀ = 6.8
104-(Morpholino)phenylHTopoisomerase IIC₅₀ = 1.7 µM (A549)

The strategic incorporation of the 6-methoxy group balances potency and drug-likeness. Its electron-donating nature attenuates cytochrome P450 metabolism, while the oxygen atom serves as a hydrogen-bond acceptor to enhance membrane permeability—properties critical for in vivo efficacy [2] [9].

Properties

Product Name

6-Methoxy-2,7-naphthyridin-1(2H)-one

IUPAC Name

6-methoxy-2H-2,7-naphthyridin-1-one

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-6-2-3-10-9(12)7(6)5-11-8/h2-5H,1H3,(H,10,12)

InChI Key

POXKANDZLPTMHF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C=CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.